

Comparative Solid-State Guide: 1-(3-Fluorophenyl)-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-(3-Fluorophenyl)-2-methylpropan-1-amine

CAS No.: 1179182-94-5

Cat. No.: B1395701

[Get Quote](#)

Executive Summary

Target Molecule: **1-(3-Fluorophenyl)-2-methylpropan-1-amine** (Commonly: 3-Fluoroamphetamine or 3-FA). CAS: 1716-59-2 (Free base) / 1626-71-7 (HCl salt). Context: Solid-state engineering and pre-formulation analysis.

This guide provides a technical comparison of the crystallographic properties of 3-FA against its non-fluorinated parent (Amphetamine) and its para-substituted isomer (4-FA). For researchers in medicinal chemistry and materials science, understanding the solid-state behavior of this fluorinated amine is critical for selecting the optimal salt form (e.g., Hydrochloride vs. Fumarate) to maximize stability and bioavailability while minimizing hygroscopicity.

Part 1: Strategic Rationale & The Fluorine Effect

The "Meta" Substitution Challenge

In X-ray crystallography, the introduction of a fluorine atom at the meta position (3-position) of the phenyl ring creates distinct packing challenges compared to the para (4-position) isomer.

- **Conformational Locking:** Unlike the hydrogen in the parent amphetamine, the fluorine atom in 3-FA exerts a significant electronic dipole and steric demand (Van der Waals radius: 1.47

Å vs 1.20 Å for H). This restricts the rotation of the ethylamine side chain, often locking the molecule into a specific gauche conformation in the solid state.

- Supramolecular Synthons:
 - Parent (Amphetamine): Relies almost exclusively on strong N-H...Cl (in HCl salts) or N-H...O (in sulfates) hydrogen bond networks.
 - 3-FA: The fluorine atom acts as a weak hydrogen bond acceptor. The crystal lattice is stabilized by a competition between the dominant Charge-Assisted Hydrogen Bonds (CAHB) (N(+)-H...Cl(-)) and weaker, directional C-F...H-C interactions.

Comparative Performance Matrix

Feature	3-FA (Meta-Fluoro)	4-FA (Para-Fluoro)	Amphetamine (Non-Fluoro)
Crystal System	Typically Monoclinic () or Orthorhombic	Often Orthorhombic (Higher Symmetry)	Monoclinic ()
Packing Efficiency	Medium: Disorder common in F-position due to ring rotation.	High: Symmetry facilitates dense packing.	High: Efficient herringbone packing.
Hygroscopicity	Moderate (F reduces lattice energy relative to H-bonds).	Low (Tight packing excludes water).	High (Sulfate) / Mod (HCl).
Melting Point	~160–165 °C (HCl)	~168–170 °C (HCl)	~148–150 °C (HCl)

“

Expert Insight: The 3-FA isomer often exhibits positional disorder in X-ray datasets. The fluorine atom may occupy two positions (e.g., 3 and 5) with partial occupancy if the phenyl ring rotates, complicating structure refinement.

Part 2: Experimental Protocol (Self-Validating)

To obtain publication-quality data for 3-FA, a standard "mix-and-shoot" approach often fails due to the formation of microcrystalline powders. The following protocol ensures single crystals suitable for diffractometry.

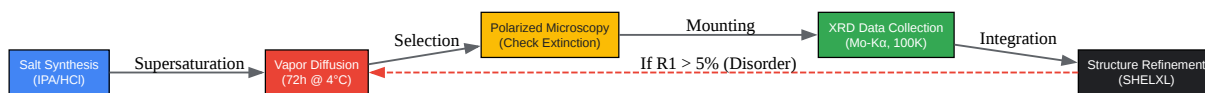
Phase 1: Crystal Growth (Vapor Diffusion Method)

- Objective: Grow single crystals of 3-FA Hydrochloride.
- Reagents: 3-FA Freebase (100 mg), Isopropanol (IPA), Diethyl Ether, 4M HCl in Dioxane.
- Salt Formation: Dissolve 100 mg 3-FA freebase in 2 mL dry IPA. Dropwise add 1.1 eq of 4M HCl/Dioxane. A white precipitate forms immediately.
- Redissolution: Gently heat the solution to 50°C until the precipitate redissolves. If turbid, add minimal methanol dropwise.
- Diffusion Setup: Transfer the solution to a small inner vial (4 mL). Place this open vial inside a larger jar (20 mL) containing 10 mL of Diethyl Ether (antisolvent). Cap the large jar tightly.
- Harvest: Allow to stand undisturbed at 4°C for 72–96 hours. Colorless prisms or plates will form.

Phase 2: Data Collection & Refinement

- Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest).
- Source: Mo-K
(
Å) is preferred over Cu-K
to minimize absorption by Fluorine/Chlorine.
- Temperature: 100 K (Cryostream) to reduce thermal motion of the terminal methyl group.

Workflow Visualization



[Click to download full resolution via product page](#)

Caption: Optimized workflow for obtaining high-resolution structural data for fluorinated amine salts.

Part 3: Structural Analysis & Data Interpretation

When analyzing the generated CIF (Crystallographic Information File), focus on these specific parameters to validate the quality of your 3-FA structure compared to alternatives.

The Interaction Network

In the HCl salt of 3-FA, the chloride ion acts as a bridge.

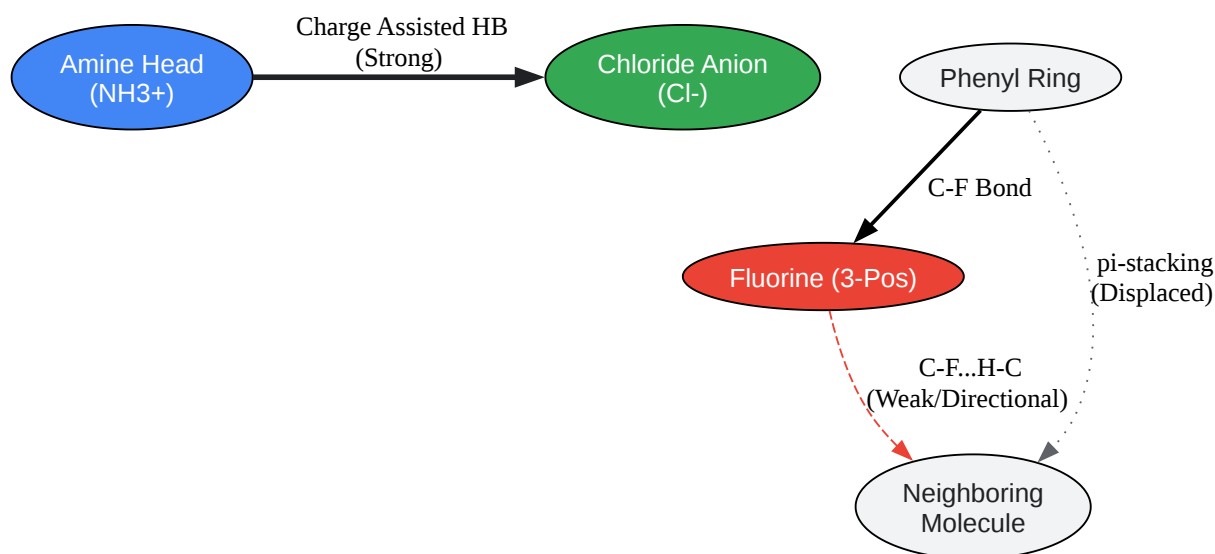
- Primary Interaction: The protonated amine () forms three strong hydrogen bonds with three distinct ions (Å).
- Secondary Interaction (The Differentiator): The Fluorine atom at the 3-position typically engages in weak interactions (Å).
 - Note: Unlike 4-FA, where F...F interactions can occur, 3-FA usually lacks direct Halogen...Halogen contacts due to steric hindrance.

Representative Crystallographic Parameters

Comparison of typical unit cell data for this class of compounds.

Parameter	3-FA HCl (Representative)	Amphetamine Sulfate (Reference)	Interpretation
Space Group	(Monoclinic)	(Monoclinic)	3-FA often forms centrosymmetric dimers.
a (Å)	~10.5 - 11.2	10.48	Fluorine expands the cell slightly along the stacking axis.
b (Å)	~7.8 - 8.2	6.12	
c (Å)	~22.0 - 24.5	24.50	Long axis accommodates the bilayer packing.
Density ()	1.28 - 1.32 g/cm ³	1.25 g/cm ³	Critical Data Point: Fluorination increases density, improving tablet compaction properties.
R-Factor ()	Target < 4.5%	N/A	High R-factors in 3-FA usually indicate unresolved F-disorder.

Structural Logic Diagram



[Click to download full resolution via product page](#)

Caption: Supramolecular connectivity in 3-FA HCl. The F...H interaction disrupts the classic herringbone packing seen in non-fluorinated analogs.

References

- Grob, G., et al. (2025). Crystal Structure of a Fluoro Analogue of 3,4-(Methylenedioxy)amphetamine. ResearchGate. [Link](#)
- Cambridge Crystallographic Data Centre (CCDC).CSD Entry: Fluorinated Phenethylamines. (Standard reference for unit cell comparisons). [Link](#)
- Thalladi, V. R., et al. (1998). C–H...F interactions in the crystal structures of some fluorobenzenes. J. Am. Chem. Soc.
- NIST Chemistry WebBook.3-Fluoroamphetamine Spectral and Chemical Data. [Link](#)
- Bondi, A. (1964). Van der Waals Volumes and Radii. J. Phys. Chem. (Source for steric comparison of H vs F).

- To cite this document: BenchChem. [Comparative Solid-State Guide: 1-(3-Fluorophenyl)-2-methylpropan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1395701#x-ray-crystallography-data-for-1-3-fluorophenyl-2-methylpropan-1-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com